Methyl Polyethylene Glycol 12 Distearoylphosphatidylethanolamine, commonly referred to as m-PEG12-DSPE, is a specialized compound that integrates polyethylene glycol with distearoylphosphatidylethanolamine. This compound plays a significant role in various scientific and industrial applications, particularly in drug delivery systems and bioconjugation processes.
M-PEG12-DSPE is synthesized from methyl polyethylene glycol and distearoylphosphatidylethanolamine. The compound is commercially available from various chemical suppliers, including Tokyo Chemical Industry Co., Ltd. and Polysciences, which provide high-purity forms suitable for research and industrial use.
M-PEG12-DSPE is classified as a polymeric surfactant and a lipid derivative. Its unique structure allows it to function effectively in biological systems, enhancing the solubility and stability of drugs while facilitating their delivery to target sites within the body.
The synthesis of m-PEG12-DSPE typically involves the following steps:
M-PEG12-DSPE features a hydrophilic polyethylene glycol chain linked to a hydrophobic lipid tail derived from distearoylphosphatidylethanolamine. The molecular structure can be represented as follows:
Where corresponds to the number of repeating units in the polyethylene glycol chain.
M-PEG12-DSPE can participate in various chemical reactions due to its functional groups:
The reactivity of m-PEG12-DSPE is influenced by its structure; the presence of both hydrophilic and hydrophobic regions allows it to interact with various biomolecules effectively.
The mechanism of action of m-PEG12-DSPE primarily revolves around its role in enhancing drug delivery:
Studies have shown that m-PEG12-modified formulations exhibit prolonged circulation times and enhanced accumulation at tumor sites compared to non-modified counterparts.
Relevant data indicates that m-PEG12-DSPE maintains its structural integrity over extended periods when stored properly.
Methyl Polyethylene Glycol 12 Distearoylphosphatidylethanolamine is utilized in several scientific fields:
Traditional polymerization techniques for polyethylene glycol (PEG) production rely on ring-opening polymerization of ethylene oxide. This method generates polydisperse PEG mixtures with broad molecular weight distributions (polydispersity index >1.1), where chain lengths follow a statistical Poisson distribution [7]. For 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-12000] (m-PEG12-DSPE), this heterogeneity complicates reproducible conjugation to the lipid anchor and creates batch-to-batch variability in final product performance. In contrast, stepwise organic synthesis constructs monodisperse m-PEG12 (12 ethylene oxide units) through iterative coupling cycles. Each cycle adds a single ethylene glycol unit with protecting group strategies ensuring precise chain-length control [8].
Recent advances employ base-labile phenethyl protecting groups to streamline stepwise synthesis. Unlike acid-labile dimethoxytrityl (DMTr) groups requiring acidic deprotection, intermediate purification, and separate deprotonation/coupling steps, the phenethyl group enables a one-pot elongation process. Deprotection with potassium hexamethyldisilazide generates a reactive alkoxide, which directly undergoes Williamson ether formation with the next tosylated monomer without intermediate isolation. This reduces a traditional three-step/two-pot cycle to a two-step/one-pot reaction, significantly improving synthetic efficiency and yield for monodisperse m-PEG12 precursors [8].
Table 1: Comparison of PEG Synthesis Methods for m-PEG12-DSPE
Synthesis Method | Polydispersity Index | Key Advantages | Key Limitations |
---|---|---|---|
Ring-Opening Polymerization | 1.05–1.5 | High scalability; Low cost per gram | Chain length heterogeneity; Purification challenges |
Stepwise (DMTr-protected) | 1.0 | Monodisperse product; Defined structure | Low yields; Multi-step chromatography |
Stepwise (Phenethyl-protected) | 1.0 | One-pot elongation; Fewer purifications | Limited commercial monomer availability |
Monodisperse m-PEG12 enhances drug delivery precision by eliminating pharmacokinetic variability inherent in polydisperse PEG-lipids. Nanoparticles formulated with monodisperse conjugates demonstrate improved batch consistency in size, encapsulation efficiency, and in vivo biodistribution profiles compared to those using conventional PEG-DSPE [7].
Conjugation of monodisperse m-PEG12 to 1,2-distearoyl-sn-glycero-3-phosphoethanolamine requires chemoselective ligation to preserve functional group integrity. The primary amine of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine reacts preferentially with activated esters of m-PEG12, forming stable amide bonds. Common strategies include:
Figure 1: Common Coupling Architectures for m-PEG12-DSPE
m-PEG12-OH → m-PEG12-COOH + EDC/NHS → NHS-PEG12 → + DSPE-NH₂ → m-PEG12-DSPE (amide) m-PEG12-Mal + HS-Ligand → m-PEG12-S-Ligand-DSPE (thioether)
The m-PEG12 spacer’s length (~5.3 nm) critically influences nanoparticle stealth properties. Unlike shorter PEGs (e.g., PEG2000, ~2 kDa), PEG12000 provides enhanced hydration, steric stabilization, and reduced opsonization. However, excessive PEG length can hinder endosomal escape of nanocarriers. Optimized PEG12-DSPE balances prolonged circulation and intracellular drug release [4] [10].
Purifying monodisperse m-PEG12-DSPE presents significant challenges due to the amphiphilic nature of the conjugate and the need to remove:
Ion-exchange chromatography effectively separates anionic impurities (e.g., free 1,2-distearoyl-sn-glycero-3-phosphoethanolamine) from neutral m-PEG12-DSPE, while size-exclusion chromatography resolves PEG length variants. However, these methods suffer from low throughput and high solvent consumption. Reverse-phase HPLC offers higher resolution but is impractical for industrial-scale synthesis due to limited column loading capacity and high costs [8].
Table 2: Purification Techniques for m-PEG12-DSPE
Technique | Recovery Rate | Purity Achieved | Scalability Limit |
---|---|---|---|
Size-Exclusion Chromatography | 60–75% | >95% | Moderate (grams) |
Reverse-Phase HPLC | 40–60% | >99% | Low (milligrams) |
Dialysis/Membrane Filtration | 70–85% | 85–90% | High (kilograms) |
Recrystallization | 50–65% | 90–95% | Moderate (grams) |
Scalability remains the foremost bottleneck. Stepwise synthesis of monodisperse m-PEG12 requires 12 elongation cycles. Even with optimized one-pot phenethyl deprotection/coupling, each cycle incurs yield losses (typically 2–5% per step), resulting in <60% overall yield for m-PEG12 before lipid conjugation [8]. Industrial-scale production thus favors polydisperse PEG from ring-opening polymerization despite its heterogeneity. Emerging solutions include:
Monodisperse m-PEG12-DSPE’s clinical translation hinges on resolving these cost and scalability constraints while maintaining the therapeutic advantages of molecular uniformity.
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3